

An In-depth Technical Guide to Piperaquine D6: Supplier and Availability

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Compound of Interest

Compound Name: *Piperaquine D6*

Cat. No.: *B587038*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Piperaquine D6**, a deuterated analog of the antimalarial drug Piperaquine. This document covers its suppliers, availability, and key technical information pertinent to its application in research and development. Detailed experimental protocols for its use as an internal standard in bioanalytical assays are provided, along with a plausible synthetic route and a depiction of the parent compound's mechanism of action.

Introduction to Piperaquine and its Deuterated Analog

Piperaquine is a bisquinoline antimalarial agent that has been used for decades, often in combination with artemisinin derivatives, to treat uncomplicated *Plasmodium falciparum* malaria.^{[1][2]} Its long elimination half-life makes it an effective partner drug.^[2]

Piperaquine D6 is a stable isotope-labeled version of Piperaquine, where six hydrogen atoms on the propane linker have been replaced with deuterium. This isotopic substitution results in a mass shift that allows it to be distinguished from the unlabeled drug by mass spectrometry. Consequently, **Piperaquine D6** is an ideal internal standard for the quantitative analysis of Piperaquine in biological matrices, such as plasma and blood, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[3][4]} The use of a stable isotope-

labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation and instrument response.

Supplier and Availability of Piperaquine D6

Several chemical suppliers and manufacturers offer **Piperaquine D6**, primarily for research and analytical purposes. The availability, form, and purity can vary between suppliers. Below is a summary of some of the key suppliers and their product specifications.

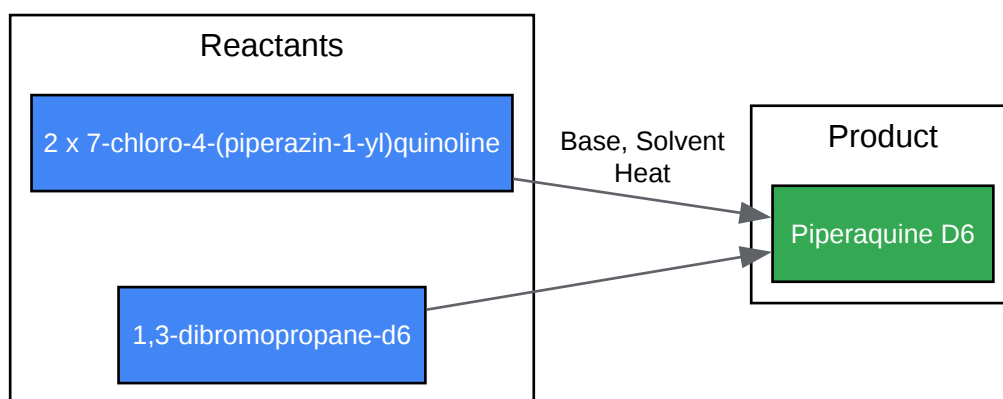
Supplier	Product Name	CAS Number	Molecular Formula	Purity/Isotopic Purity	Available Forms
LGC Standards	Piperaquine-d6 Tetraphosphate	1261394-71-1	C ₂₉ H ₂₆ D ₆ Cl 2N ₆ ·4H ₃ PO ₄	Not specified	Neat
Clearsynth	Piperaquine-d6	1261394-71-1	C ₂₉ H ₂₆ D ₆ Cl 2N ₆	Not specified	Not specified
Hexonsynth	Piperaquine-d6	1261394-71-1	C ₂₉ H ₂₆ D ₆ Cl 2N ₆	Not specified	Not specified
MedchemExpress	Piperaquine-d6 tetraphosphate	1261394-71-1	C ₂₉ H ₃₈ D ₆ Cl 2N ₆ O ₁₆ P ₄	Not specified	Not specified
Simson Pharma	Piperaquine D6	1261394-71-1	C ₂₉ H ₂₆ D ₆ Cl 2N ₆	Not specified	Not specified
Alsachim	Piperaquine-d6	1261394-71-1	Not specified	Isotopic purity ≥ 99%	Not specified

Plausible Synthesis of Piperaquine D6

While specific, detailed synthesis protocols for **Piperaquine D6** are not readily available in the public domain, a plausible synthetic route can be inferred from the known synthesis of

unlabeled Piperaquine. The key step is the substitution of the deuterated linker, 1,3-dibromopropane-d₆, with two equivalents of the piperazine-quinoline moiety.

The overall reaction is a double N-alkylation of 7-chloro-4-(piperazin-1-yl)quinoline with 1,3-dibromopropane-d₆.



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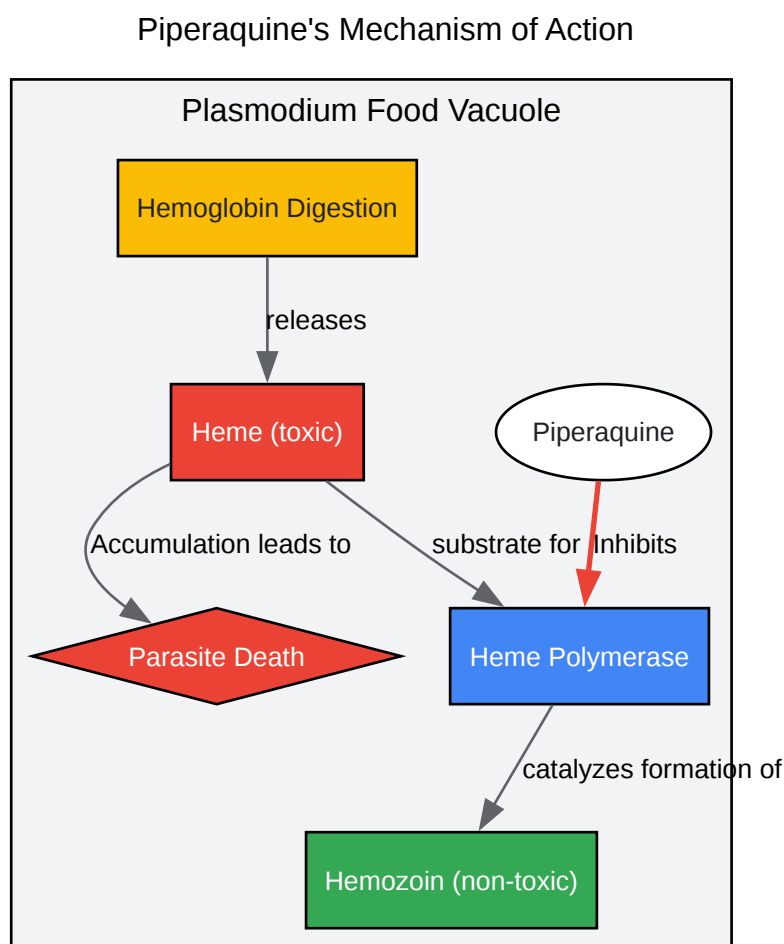
Caption: Plausible synthetic scheme for **Piperaquine D6**.

Detailed Steps:

- Synthesis of 7-chloro-4-(piperazin-1-yl)quinoline: This intermediate is synthesized by the reaction of 4,7-dichloroquinoline with an excess of piperazine in a suitable solvent such as methanol or isopropanol, followed by purification.[5][6]
- Synthesis of 1,3-dibromopropane-d₆: The deuterated linker can be prepared from a deuterated precursor such as 1,3-propanediol-d₆ by reaction with a brominating agent like hydrobromic acid.
- Coupling Reaction: 7-chloro-4-(piperazin-1-yl)quinoline (2 equivalents) is reacted with 1,3-dibromopropane-d₆ (1 equivalent) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile or DMF) under heating to yield **Piperaquine D6**.
- Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired purity.

Mechanism of Action of Piperaquine

Piperaquine, like other quinoline antimalarials such as chloroquine, is thought to exert its antiparasitic effect by interfering with the detoxification of heme in the malaria parasite's food vacuole.[7][8]



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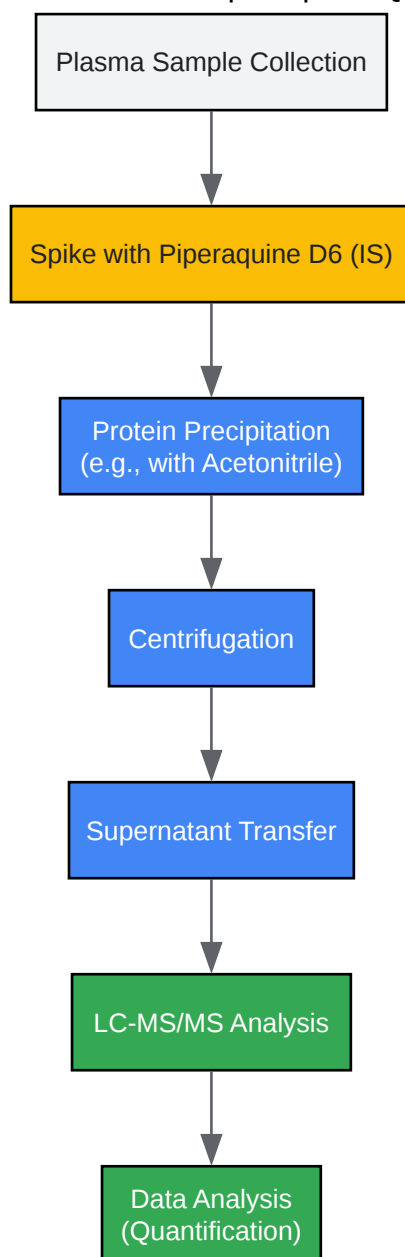
Caption: Inhibition of heme detoxification by Piperaquine.

The parasite digests host hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline pigment called hemozoin. Piperaquine is believed to inhibit this polymerization process, leading to the accumulation of toxic heme, which ultimately results in the death of the parasite.[8]

Experimental Protocol: Quantification of Piperazine in Human Plasma using LC-MS/MS

The following is a representative experimental protocol for the quantification of piperazine in human plasma using **Piperazine D6** as an internal standard. This protocol is based on methodologies described in the scientific literature.[3][4]

LC-MS/MS Workflow for Piperazine Quantification



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Caption: Experimental workflow for bioanalysis of Piperaquine.

5.1. Materials and Reagents

- Piperaquine and **Piperaquine D6** analytical standards
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Acetonitrile (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Methanol (HPLC or LC-MS grade)

5.2. Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Piperaquine and **Piperaquine D6** in methanol to prepare individual stock solutions.
- Working Solutions: Prepare serial dilutions of the Piperaquine stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples at various concentrations.
- Internal Standard (IS) Working Solution: Dilute the **Piperaquine D6** stock solution to a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

5.3. Sample Preparation

- To 50 μ L of plasma sample (calibration standard, QC, or unknown), add 150 μ L of the IS working solution in acetonitrile.
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the dried residue in 100 μ L of the mobile phase.
- Inject an aliquot (e.g., 5-10 μ L) into the LC-MS/MS system.

5.4. LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to separate Piperaquine from matrix components (e.g., starting with 20% B, increasing to 95% B).
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Column Temperature: 40°C.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Piperaquine: m/z 535.2 \rightarrow 288.2
 - **Piperaquine D6**: m/z 541.2 \rightarrow 294.2
 - Optimize collision energy and other MS parameters for maximum signal intensity.

5.5. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Piperaquine to **Piperaquine D6** against the nominal concentration of the calibration standards.

- Use a weighted linear regression model to fit the calibration curve.
- Determine the concentration of Piperaquine in unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Piperaquine D6 is an essential tool for researchers and drug development professionals working on the antimalarial agent Piperaquine. Its commercial availability from several suppliers facilitates its use as an internal standard in robust and reliable bioanalytical methods. The information provided in this technical guide, including the plausible synthetic route, mechanism of action, and a detailed experimental protocol, serves as a valuable resource for the scientific community engaged in antimalarial drug research and development.

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